2-Chloro-4-morpholinobenzaldehyde

Beschreibung

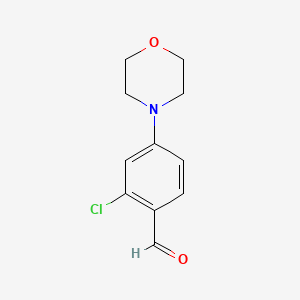

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDFLRNDOCVCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428092 | |

| Record name | 2-chloro-4-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-36-6 | |

| Record name | 2-Chloro-4-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Morpholinobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) stands as a fundamental and widely employed method for the formation of aryl-nitrogen bonds. This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. The presence of the aldehyde group in the para position and a halogen in the ortho position of the starting material facilitates this reaction.

Synthesis from 2-Chloro-4-fluorobenzaldehyde and Morpholine (B109124)

The primary SNAr route for the synthesis of 2-Chloro-4-morpholinobenzaldehyde involves the reaction of 2-Chloro-4-fluorobenzaldehyde with morpholine. In this reaction, the fluorine atom at the C-4 position is selectively displaced by the incoming morpholine nucleophile. The higher electronegativity of fluorine compared to chlorine makes the C-F bond more polarized and the carbon atom more susceptible to nucleophilic attack. Furthermore, the fluoride (B91410) ion is a good leaving group in this context, especially in polar aprotic solvents.

Optimization of Reaction Conditions: Temperature, Solvents (e.g., DMF), and Catalysts (e.g., K₂CO₃)

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, the choice of solvent, and the nature of the base used as a catalyst.

Temperature: Generally, SNAr reactions are conducted at elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex. Temperatures can range from room temperature to well over 100°C, depending on the reactivity of the substrates.

Solvents: Polar aprotic solvents are the preferred medium for SNAr reactions. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used. These solvents are capable of solvating the cation of the base while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. The use of DMF as a solvent in conjunction with a base like potassium carbonate is a common practice for similar nucleophilic substitution reactions. researchgate.net

Catalysts: An inorganic base such as potassium carbonate (K₂CO₃) is frequently employed as a catalyst. The base deprotonates the morpholine, increasing its nucleophilicity. The carbonate anion can also act as a nucleophile in some cases, but the reaction with the amine is generally favored. The combination of K₂CO₃ in DMF is a well-established system for promoting SNAr reactions.

A typical, albeit generalized, procedure for the synthesis of this compound via SNAr would involve dissolving 2-Chloro-4-fluorobenzaldehyde and a slight excess of morpholine in DMF, followed by the addition of a base like K₂CO₃. The reaction mixture would then be heated for a specific duration until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: General Reaction Conditions for SNAr Synthesis of this compound

| Parameter | Typical Condition | Rationale |

| Starting Material | 2-Chloro-4-fluorobenzaldehyde | Fluorine is a good leaving group in SNAr. |

| Nucleophile | Morpholine | Forms the desired morpholino substituent. |

| Solvent | DMF, DMSO, or Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |

| Catalyst (Base) | K₂CO₃, Cs₂CO₃, or an organic base | Activates the nucleophile. |

| Temperature | 50-150 °C | Provides energy to overcome the activation barrier. |

Investigation of Reaction Kinetics and Mechanisms

The mechanism of the SNAr reaction is generally accepted to proceed through a two-step addition-elimination pathway.

Addition Step: The nucleophile (morpholine) attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The electron-withdrawing aldehyde group at the para-position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Elimination Step: The leaving group (fluoride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound.

While no specific kinetic studies for the reaction between 2-Chloro-4-fluorobenzaldehyde and morpholine have been found in the searched literature, studies on analogous systems provide insight. The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.

Alternative Synthetic Routes and Catalytic Systems

Beyond the classical SNAr pathway, other modern synthetic methods can be considered for the synthesis of this compound, particularly those offering milder reaction conditions or a broader substrate scope.

Exploration of Palladium-Catalyzed Amination (Buchwald-Hartwig type, if applicable to similar systems)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org It offers an alternative to the SNAr reaction, especially for less activated aryl halides.

In the context of synthesizing this compound, a Buchwald-Hartwig approach could potentially involve the coupling of a di-halogenated benzaldehyde (B42025), such as 2,4-dichlorobenzaldehyde, with morpholine. The challenge in such a reaction would be to achieve selective mono-amination at the C-4 position. The choice of palladium catalyst, ligand, base, and reaction conditions would be critical to control the selectivity.

The general catalytic cycle of the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

Various generations of phosphine (B1218219) ligands have been developed to enhance the efficiency and scope of the Buchwald-Hartwig amination. wikipedia.org For the coupling of aryl chlorides, which are generally less reactive than bromides or iodides, bulky and electron-rich phosphine ligands are often required.

Table 2: Key Components of a Putative Buchwald-Hartwig Synthesis of this compound

| Component | Example | Role |

| Aryl Halide | 2,4-Dichlorobenzaldehyde | Electrophilic partner |

| Amine | Morpholine | Nucleophilic partner |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the formation of the palladium-amido complex |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

While the Buchwald-Hartwig amination of aryl sulfides with morpholine has been reported, researchgate.net and the methodology has been applied to the synthesis of various substituted quinolines, rsc.org specific examples for the synthesis of this compound via this method are not readily found in the surveyed literature.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry approaches could be considered to improve the environmental footprint of the synthesis.

Use of Greener Solvents: While DMF and DMSO are effective solvents for SNAr reactions, they are considered to be environmentally problematic. Exploring the use of more benign solvents, such as water or bio-derived solvents, would be a significant green improvement.

Catalyst-Free or Mineral Base-Catalyzed Reactions: The use of strong, and often hazardous, bases can be a drawback. Investigating catalyst-free conditions or the use of milder, more environmentally friendly bases would be beneficial.

Energy Efficiency: Employing energy-efficient heating methods, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry.

While specific green chemistry protocols for the synthesis of this compound are not detailed in the available literature, general green approaches to the synthesis of aromatic aldehydes and related nitrogen-containing heterocycles are being actively researched. These include biocatalytic reductions of aromatic aldehydes and the use of environmentally friendly reaction media.

Scalability Considerations for Industrial and Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial and large-scale production of this compound presents a unique set of challenges and considerations. While the fundamental chemical transformations remain the same, factors such as reaction kinetics, heat and mass transfer, process control, safety, and cost-effectiveness become paramount. The successful scale-up of this compound's synthesis requires a thorough understanding of the underlying chemical and physical processes to ensure consistent product quality, high yields, and safe operation.

The following table outlines key parameters and their considerations for the potential industrial-scale synthesis of this compound, based on established principles and data from analogous chemical transformations.

| Parameter | Laboratory-Scale Consideration | Industrial-Scale Challenge & Mitigation |

| Temperature Control | Easily managed with standard lab equipment (ice baths, heating mantles). | Exothermic reactions can lead to thermal runaways. Mitigation: Use of jacketed reactors with efficient cooling systems, controlled addition of reagents, and continuous temperature monitoring. |

| Mixing | Efficient mixing is typically achieved with magnetic stir bars or overhead stirrers. | In large reactors, inadequate mixing can lead to localized "hot spots" and concentration gradients, affecting yield and purity. Mitigation: Use of powerful, appropriately designed agitators (e.g., turbine, anchor) and computational fluid dynamics (CFD) modeling to optimize mixing. |

| Reagent Addition | Reagents are often added quickly in one portion. | Controlled, slow addition of reagents is crucial to manage heat generation and reaction rate. Mitigation: Use of automated dosing pumps and flow meters for precise control. |

| Solvent Selection | Choice is often based on optimal reaction kinetics and solubility. | Factors like cost, toxicity, environmental impact, and ease of recovery become critical. Mitigation: Selection of solvents with lower toxicity, favorable boiling points for distillation, and implementation of solvent recovery and recycling systems. |

| Work-up & Isolation | Typically involves liquid-liquid extraction and column chromatography. | These methods are often not feasible or economical at large scale. Mitigation: Development of crystallization-based purification methods, filtration, and centrifugation for solid handling. |

| Process Safety | Hazards are managed on a smaller, more contained scale. | Potential for large-scale release of hazardous materials and energetic events. Mitigation: Thorough process hazard analysis (PHA), implementation of safety instrumented systems (SIS), and adherence to strict operating procedures. |

In addition to these general considerations, the specific synthetic route chosen for this compound will dictate other scalability factors. For example, if a Vilsmeier-Haack formylation is employed, the handling and in-situ generation of the Vilsmeier reagent (often from corrosive and hazardous materials like phosphorus oxychloride and DMF) require specialized equipment and stringent safety protocols. semanticscholar.orgorganic-chemistry.org If a nucleophilic aromatic substitution (SNAr) reaction is used to introduce the morpholine moiety, the efficient removal of the leaving group and any byproducts at scale is a key challenge that needs to be addressed.

Ultimately, the successful industrial and large-scale synthesis of this compound hinges on a multidisciplinary approach that integrates chemical engineering principles with organic synthesis expertise. Detailed process development and optimization studies are essential to identify and address potential scalability issues early on, ensuring a robust, safe, and economically viable manufacturing process.

Chemical Transformations and Derivatization Strategies of 2 Chloro 4 Morpholinobenzaldehyde

Utilization as a Key Precursor for Heterocyclic Scaffolds

The unique combination of functional groups in 2-Chloro-4-morpholinobenzaldehyde makes it an ideal starting material for the construction of diverse heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of Thieno[2,3-b]pyridine (B153569) Derivatives

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered attention for their potential biological activities. nih.gov this compound serves as a crucial building block in the assembly of these molecules.

The Thorpe-Ziegler reaction is a classical method for the formation of cyclic ketones from dinitriles. wikipedia.org In the context of synthesizing thieno[2,3-b]pyridine derivatives, an intramolecular Thorpe-Ziegler type cyclization is a key step. This reaction typically involves the base-catalyzed condensation of a dinitrile, leading to the formation of an enamine, which then cyclizes. The reaction is conceptually related to the Dieckmann condensation. wikipedia.org While the search results provide general information on the Thorpe-Ziegler reaction and the synthesis of thienopyridines, specific examples detailing the use of this compound in this reaction were not found. However, the general mechanism involves the conversion of a dinitrile to a cyclic ketone, which can then be further elaborated to the desired thieno[2,3-b]pyridine scaffold. wikipedia.org

One-pot reactions offer a streamlined approach to complex molecule synthesis by combining multiple reaction steps in a single vessel, which can reduce waste and improve efficiency. nih.gov The reaction of this compound with malononitrile (B47326) and 2-cyanothioacetamide (B47340) is a powerful one-pot strategy for the synthesis of highly functionalized thieno[2,3-b]pyridine derivatives. This process often begins with a Knoevenagel condensation between the aldehyde and malononitrile. nih.govrsc.org The resulting intermediate can then react with 2-cyanothioacetamide through a series of cyclization and aromatization steps to afford the final thieno[2,3-b]pyridine product. The reaction conditions for such transformations can be optimized to achieve high yields.

| Reactants | Reagents/Catalysts | Product Type |

| This compound, Malononitrile, 2-Cyanothioacetamide | Base (e.g., piperidine (B6355638), triethylamine) | Thieno[2,3-b]pyridine derivatives |

Formation of Dihydrotetrazolopyrimidine Derivatives

This compound is also a precursor for the synthesis of dihydrotetrazolopyrimidine derivatives. While the specific synthetic route starting from the chloro-substituted aldehyde was not detailed in the provided search results, a related compound, 4-morpholinobenzaldehyde, is used to prepare ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. chemicalbook.com This suggests that this compound could similarly undergo a multi-component reaction, likely involving an acetoacetate (B1235776) derivative and a tetrazole-containing species, to yield the corresponding dihydrotetrazolopyrimidine structure.

Synthesis of Pyrrolidine- and Piperidine-Based Analogues

The synthesis of analogues containing pyrrolidine (B122466) and piperidine rings is another important derivatization strategy. These nitrogen-containing heterocycles are common motifs in pharmacologically active compounds. nih.govnih.gov The synthesis of such analogues from this compound can be achieved through various synthetic routes. For instance, the aldehyde can be condensed with piperidine to form an enamine, which can then undergo further reactions. A patented method describes the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, which involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine. google.com This indicates that the aldehyde group of this compound could potentially be reduced to a hydroxymethyl group and then converted to a chloromethyl group to facilitate similar substitutions.

Reactivity of the Aldehyde Moiety

The aldehyde group is the primary site of reactivity in this compound, participating in a wide array of chemical transformations that are fundamental to its utility as a synthetic intermediate.

The aldehyde functionality readily undergoes condensation reactions with active methylene (B1212753) compounds, such as malononitrile, to form arylidene derivatives. nih.gov This Knoevenagel condensation is often the initial step in one-pot syntheses of more complex heterocyclic systems. researchgate.netrsc.orgresearchgate.net The resulting electron-deficient double bond in the arylidene malononitrile intermediate is then susceptible to Michael addition, a key step in the formation of pyran and pyridine (B92270) rings. researchgate.netresearchgate.net

Furthermore, the aldehyde group can be involved in the formation of Schiff bases through reaction with primary amines. This reactivity is crucial for introducing new nitrogen-containing substituents and for the construction of various heterocyclic rings. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives and further synthetic possibilities.

| Reaction Type | Reactant | Product |

| Knoevenagel Condensation | Malononitrile | 2-((2-chloro-4-morpholinophenyl)methylene)malononitrile |

| Reductive Amination | Amine + Reducing Agent | Substituted Amines |

| Oxidation | Oxidizing Agent | 2-Chloro-4-morpholinobenzoic acid |

| Reduction | Reducing Agent | (2-Chloro-4-morpholinophenyl)methanol |

Condensation Reactions for Schiff Base Formation

The aldehyde functional group of this compound serves as a prime site for condensation reactions, most notably for the formation of Schiff bases (imines). This reaction involves the condensation of the aldehyde with a primary amine under acid or base catalysis, or sometimes simply upon heating, to yield the corresponding imine and water. Schiff bases are valuable intermediates in organic synthesis and are also a class of compounds known for their wide range of biological activities. nih.govnih.gov

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the stable imine product. The reaction is typically reversible and often driven to completion by the removal of water.

A variety of primary amines can be utilized in this reaction, leading to a diverse library of Schiff base derivatives. Research on other substituted benzaldehydes demonstrates that both aliphatic and aromatic amines can be successfully employed. For instance, studies on the synthesis of Schiff bases from 2-chlorobenzaldehyde (B119727) have shown successful condensation with various amines. nih.gov

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Product (Schiff Base) | Reference |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | nih.gov |

| 4-Chlorobenzaldehyde (B46862) | 2-Amino-4-(p-ethoxyphenyl)oxazole | Schiff base of 4-chlorobenzaldehyde and 2-amino-4-(p-ethoxyphenyl)oxazole | asianpubs.org |

| Benzaldehyde (B42025) Derivatives | Ethylenediamine | N,N'-bis(substituted-benzylidene)ethane-1,2-diamine | researchgate.net |

| 4-Chloro-3-coumarin aldehyde | Substituted Anilines | 4-chloro-3-((substituted-phenylimino)methyl)-2H-chromen-2-one | researchgate.net |

| 8-Formyl-7-hydroxy-4-methylcoumarin | 3-Substituted-4-amino-5-mercapto-1,2,4-triazole | Coumarin-triazole Schiff bases | asianpubs.org |

This table presents examples of Schiff base formation from various aldehydes, illustrating the general applicability of the reaction. Specific yield and reaction condition data for this compound are not widely available in the cited literature.

Oxidative and Reductive Transformations

The aldehyde group of this compound is readily susceptible to both oxidation and reduction, providing access to the corresponding carboxylic acid and alcohol derivatives, respectively. These transformations are fundamental in organic synthesis, allowing for the interconversion of functional groups and the creation of new molecular scaffolds.

Oxidation to 2-Chloro-4-morpholinobenzoic Acid:

The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule. For a substrate like this compound, care must be taken to avoid over-oxidation or reaction with the morpholine (B109124) or chloro-substituted aromatic ring. A patent describing the oxidation of 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid using nitric acid suggests a potential route for the oxidation of the aldehyde group in a similarly substituted aromatic ring. google.com Another patent details a multi-step synthesis of 2-chloro-4-fluorobenzoic acid which involves an oxidation step to obtain the carboxylic acid. google.com

Reduction to (2-Chloro-4-morpholinophenyl)methanol:

The reduction of the aldehyde to a primary alcohol can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for this purpose. NaBH₄ is a milder reducing agent and is generally preferred for its selectivity and ease of handling. The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol, to yield (2-Chloro-4-morpholinophenyl)methanol.

| Transformation | Reagent(s) | Product | Notes |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O, Nitric Acid | 2-Chloro-4-morpholinobenzoic acid | Choice of reagent depends on desired selectivity and reaction conditions. google.comgoogle.comnih.govresearchgate.net |

| Reduction | NaBH₄, LiAlH₄ | (2-Chloro-4-morpholinophenyl)methanol | NaBH₄ is a milder and more selective reagent. |

This table outlines the general oxidative and reductive transformations of the aldehyde group. Specific experimental details for this compound are not extensively documented in the provided search results.

Strategies for Diversification at the Morpholine Ring and Aromatic Core

The morpholine ring and the chloro-substituted aromatic core of this compound offer significant opportunities for structural diversification, enabling the synthesis of a wide array of derivatives with potentially novel properties.

Diversification at the Morpholine Ring:

The nitrogen atom of the morpholine ring is a key site for functionalization. N-alkylation and N-arylation reactions are common strategies to introduce a variety of substituents.

N-Alkylation: This can be achieved by reacting the morpholine nitrogen with an alkyl halide in the presence of a base. This reaction introduces alkyl chains of varying lengths and substitution patterns.

N-Arylation: The introduction of an aryl group at the morpholine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. researchgate.netresearchgate.netnih.gov These reactions typically involve the coupling of the morpholine with an aryl halide or pseudohalide.

Diversification at the Aromatic Core:

The chlorine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester. This is a powerful method for forming biaryl structures. The reactivity of the aryl chloride can be influenced by the electronic nature of the substituents on the aromatic ring. nih.govmdpi.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a primary or secondary amine to form a new C-N bond. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgbeilstein-journals.org This is a valuable tool for synthesizing substituted anilines and related compounds. The choice of phosphine (B1218219) ligand is often crucial for the success of this reaction.

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride with a terminal alkyne to form an aryl-alkyne. This provides a route to compounds with extended conjugation.

Heck Coupling: This reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst to form a substituted alkene.

| Diversification Strategy | Reaction Type | Key Reagents | Potential Products | Reference(s) |

| Morpholine Ring | N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(2-chloro-4-formylphenyl)morpholinium salts | |

| Morpholine Ring | N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-4-(2-chloro-4-formylphenyl)morpholinium salts | researchgate.netresearchgate.netnih.gov |

| Aromatic Core | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Ligand, Base | 2-(Aryl)-4-morpholinobenzaldehydes | nih.govmdpi.comnih.gov |

| Aromatic Core | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 2-(Amino)-4-morpholinobenzaldehydes | wikipedia.orgnih.govlibretexts.orgacsgcipr.orgbeilstein-journals.org |

This table summarizes key diversification strategies. The feasibility and specific conditions for these reactions with this compound would require experimental investigation, as direct literature precedents are limited.

Biological and Pharmacological Relevance of 2 Chloro 4 Morpholinobenzaldehyde and Its Derivatives

Antiplasmodial Activity and Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

The global fight against malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the discovery of novel and effective therapeutic agents. Research has highlighted the potential of 2-Chloro-4-morpholinobenzaldehyde derivatives in this arena, primarily through their inhibitory action on a key parasitic enzyme.

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes. nih.gov In the malaria parasite Plasmodium falciparum, the corresponding enzyme, PfGSK-3, is implicated in the parasite's life cycle, making it an attractive target for drug development. While direct studies on this compound are limited, research into similar chemical scaffolds suggests a potential inhibitory role against PfGSK-3. The inhibition of this enzyme disrupts essential signaling pathways within the parasite, leading to a halt in its proliferation and ultimately, its death. The development of specific inhibitors against PfGSK-3 is a promising strategy for antimalarial therapy. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For antiparasitic agents, these studies aim to identify the key molecular features responsible for their efficacy against parasites like Plasmodium. researchgate.netrsc.org In the context of this compound derivatives, SAR analyses would involve systematically modifying the benzaldehyde (B42025), chloro, and morpholino groups to determine their impact on antiplasmodial activity. Such studies are crucial for optimizing the lead compound to enhance its potency and selectivity against the parasitic target while minimizing off-target effects. researchgate.netrsc.org The insights gained from SAR studies guide the design of more effective and safer antiparasitic drugs. nih.gov

The mechanism of antiparasitic action for compounds like this compound and its derivatives is multifaceted. Beyond the direct inhibition of enzymes like PfGSK-3, other mechanisms may contribute to their antiplasmodial effects. These can include the disruption of parasite metabolism, interference with protein synthesis, or the induction of oxidative stress within the parasite. nih.gov For instance, some antiparasitic drugs work by inhibiting heme polymerase, leading to the accumulation of toxic heme, or by generating reactive oxygen species that damage the parasite's cellular components. nih.gov A comprehensive understanding of these mechanisms is vital for the rational design of new antimalarial drugs and for overcoming the challenge of drug resistance.

Modulation of Aldehyde Dehydrogenase (ALDH) Activity

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids. nih.govresearchgate.net These enzymes are critical for detoxification and various metabolic processes. The ability of certain compounds to modulate ALDH activity has significant therapeutic implications, particularly in cancer therapy.

Several ALDH isoforms, including ALDH1A1, ALDH1A3, and ALDH3A1, are overexpressed in various cancers and are associated with cancer stem cells and resistance to chemotherapy. nih.govnih.gov Therefore, inhibitors of these enzymes are of great interest. While direct data on this compound is not extensively available, the benzaldehyde scaffold is known to interact with ALDH enzymes. scbt.com For example, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of ALDH1A3. mdpi.com The development of potent inhibitors for specific ALDH isoforms could sensitize cancer cells to conventional therapies and target the cancer stem cell population. mdpi.com

Given the existence of 19 different ALDH isozymes in humans, achieving isoform selectivity is a major goal in the development of ALDH inhibitors. nih.govnih.gov Selectivity is crucial to minimize off-target effects and to target the specific ALDH isoform that is driving a particular disease state. nih.gov For instance, while ALDH2 is important for alcohol metabolism, ALDH1A1 and ALDH1A3 are more relevant to cancer biology. nih.govnih.gov Isoform selectivity profiling involves testing a compound's inhibitory activity against a panel of different ALDH isoforms to determine its specificity. This detailed characterization is essential for advancing a compound from a promising lead to a potential clinical candidate. nih.gov

Anticancer Research Applications

The anticancer potential of derivatives of this compound is not limited to a single cancer type but extends to a variety of cancer cell lines, where their cytotoxic and antiproliferative effects are being actively investigated.

The cytotoxicity of derivatives such as chalcones, thiosemicarbazones, and Schiff bases, which can be synthesized from substituted benzaldehydes, has been evaluated against a range of cancer cell lines. While direct studies on derivatives of this compound are not extensively reported, research on analogous structures provides valuable insights. For example, various chalcone (B49325) derivatives have been synthesized and tested for their cytotoxic potential against cell lines such as the human liver cancer cell line (HepG2). researchgate.net

Thiosemicarbazone derivatives have also been identified as promising anticancer agents. nih.gov Their mechanism of action is often linked to the induction of apoptosis. nih.gov Schiff base derivatives, another class of compounds readily prepared from aldehydes, have also shown significant anticancer properties. For instance, a novel Schiff base derived from 2-chlorobenzaldehyde (B119727) demonstrated significant cytotoxicity against the human lung cancer cell line A549. nih.gov Similarly, Schiff bases derived from 4-aminoantipyrine (B1666024) and various cinnamaldehydes have been shown to inhibit the growth of several human carcinoma cell lines in a dose-dependent manner, with some compounds exhibiting IC50 values below 18 μM. mdpi.com

The following table summarizes the cytotoxic activity of some chalcone derivatives against the MCF-7 breast cancer cell line, illustrating the potential of this class of compounds.

| Compound | Description | Anticancer Activity (Compared to Tamoxifen) |

| 4 | Chalcone sulfonamide with 4-nitrophenyl and 4-methoxy aryl sulfonamide groups | More potent |

| 3 | A different chalcone sulfonamide derivative | No activity |

*This table is based on data for chalcone-sulfonamide derivatives and serves as an example of the research in this area. nih.gov

A crucial aspect of anticancer drug discovery is understanding the mechanism by which a compound induces cancer cell death. Many effective chemotherapeutic agents trigger apoptosis, or programmed cell death, and/or cause cell cycle arrest, preventing cancer cells from proliferating.

Derivatives of substituted benzaldehydes have been shown to induce these effects. For example, some novel (S)-Naproxen derivatives bearing a thiosemicarbazide (B42300) moiety were found to induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by the activation of caspase-3 and inhibition of the anti-apoptotic protein Bcl-2. rsc.org These compounds also caused cell cycle arrest, increasing the number of cells in the S phase. rsc.org Similarly, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative induced apoptosis and cell cycle arrest at the G2/M or G0/G1 phase in different leukemia cell lines. nih.gov

Flow cytometry studies on cells treated with various chemical agents have revealed cell cycle arrest at different phases, such as the G1, S, or G2/M phase. nih.govnih.gov For instance, treatment of Saccharomyces cerevisiae with the killer toxin PMKT2 resulted in cell cycle arrest in the early S-phase. nih.govnih.gov The induction of apoptosis is often confirmed through methods like observing morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. nih.govnih.gov

Combination therapy, where two or more drugs are used together, is a cornerstone of modern cancer treatment. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. Derivatives of natural and synthetic compounds are being explored for their potential to act synergistically with existing chemotherapeutic agents.

For example, certain (2-chloroethylthio)-1,4-naphthoquinone derivatives have been shown to synergize with the PARP inhibitor olaparib (B1684210) in prostate cancer cells. nih.gov These derivatives could also resensitize cancer cells that had become resistant to antiandrogen therapy. nih.gov The principle of synergy involves the interaction of different compounds to produce a combined effect that is greater than the sum of their individual effects. This can be achieved through various mechanisms, such as targeting different signaling pathways or enhancing the uptake of another drug.

The following table provides examples of synergistic effects observed with various compounds in combination with conventional chemotherapy.

| Compound/Derivative | Combination Agent | Cancer Cell Line/Model | Observed Synergistic Effect |

| (2-chloroethylthio)-1,4-naphthoquinone derivatives | Olaparib | Prostate Cancer Cells | Enhanced anticancer activity |

| (2-chloroethylthio)-1,4-naphthoquinone derivatives | Enzalutamide | AR-V7-expressing Prostate Cancer Cells | Resensitization to antiandrogen therapy |

*This table is illustrative of the types of synergistic interactions being investigated in cancer research. nih.gov

Other Biological Activities and Phenotypic Screening

Beyond anticancer applications, derivatives of substituted benzaldehydes have been investigated for other biological properties, most notably as antioxidants.

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Thiosemicarbazones and Schiff bases derived from substituted benzaldehydes are two classes of compounds that have demonstrated significant antioxidant potential. nih.gov

The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In a study of thiosemicarbazones synthesized from substituted benzaldehydes, compounds with specific substituents, such as hydroxyl and methoxy (B1213986) groups, showed very good antioxidant activity. nih.gov Similarly, novel Schiff base derivatives of coumarin (B35378) have been synthesized and shown to possess potent radical scavenging activities, in some cases exceeding that of the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov

The antioxidant potential of these compounds is often attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

The following table presents the antioxidant activity of some synthesized thiosemicarbazone derivatives, highlighting the influence of different substituents on their radical scavenging capacity.

| Compound | Substituent on Benzaldehyde Ring | Antioxidant Activity (DPPH Scavenging) |

| 4h | 4-OH | Good |

| 4k | 3-OMe-4-OH | Good |

| 4l | 3-OEt-4-OH | Good |

| 4m | 4-NMe2 | Good |

*This table is based on data for a series of (tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of substituted benzaldehydes. nih.gov

Antimicrobial Potential of Derivatives

While specific studies on the antimicrobial activity of direct derivatives of this compound are not extensively documented in publicly available research, the antimicrobial potential of structurally related compounds, such as chlorinated chalcones and other morpholine-containing molecules, has been investigated. These studies provide valuable insights into the potential antimicrobial applications of derivatives that could be synthesized from the this compound scaffold.

Chalcones, which can be synthesized from benzaldehyde derivatives, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects. Research on chlorinated chalcones has demonstrated that the presence and position of chlorine atoms on the aromatic rings can significantly influence their antibacterial and antifungal properties. researchgate.nethumanjournals.com A systematic study on chlorinated chalcones revealed that many of these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. humanjournals.com For instance, certain chlorinated chalcones have shown activity against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.nethumanjournals.com

The antimicrobial activity of these compounds is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like amino acids or proteins in microorganisms, leading to the inhibition of essential cellular processes. researchgate.net The substitution pattern on the aromatic rings, including the presence of a chloro group, can modulate the reactivity of the chalcone and its interaction with microbial targets. humanjournals.com

The morpholine (B109124) ring, another key feature of the this compound scaffold, is also a well-known pharmacophore in medicinal chemistry. The incorporation of a morpholine moiety into a molecule can enhance its pharmacological properties, including antimicrobial activity. researchgate.net For example, derivatives of 4-(morpholin-4-yl)benzohydrazide have been synthesized and evaluated for their antimicrobial potential, with some compounds showing significant antibacterial and antifungal activity. researchgate.net

Given these findings, it is plausible that derivatives of this compound, such as chalcones, Schiff bases, or other heterocyclic compounds, could exhibit significant antimicrobial properties. The combination of the chloro-substituted phenyl ring and the morpholine moiety in a single derivative could lead to compounds with enhanced potency and a broader spectrum of activity.

| Derivative Type | General Structure | Potential Antimicrobial Activity | Reference |

| Chlorinated Chalcones | Aryl-CO-CH=CH-Aryl' (with Cl substitutions) | Active against Gram-positive and Gram-negative bacteria. | researchgate.nethumanjournals.com |

| Morpholine-containing Hydrazones | R-CH=N-NH-CO-R' (with morpholine) | Potential for antibacterial and antifungal activity. | researchgate.net |

This table presents potential antimicrobial activities based on structurally related compounds, as direct data for this compound derivatives is limited.

Design Principles for Medicinal Chemistry Based on this compound Scaffolds

Key Design Considerations:

Modification of the Aldehyde Group: The aldehyde functional group is a versatile handle for a wide range of chemical transformations. It can be readily converted into various other functional groups and heterocyclic systems, such as:

Schiff Bases: Condensation with primary amines can yield Schiff bases, which are known to possess a wide array of biological activities, including antimicrobial properties. The electronic and steric properties of the substituent on the imine nitrogen can be varied to modulate activity.

Chalcones: Reaction with acetophenones via Claisen-Schmidt condensation leads to the formation of chalcones. researchgate.net The α,β-unsaturated ketone system in chalcones is a key pharmacophore for antimicrobial activity. researchgate.net Further modifications on the second aromatic ring of the chalcone can be explored to optimize activity.

Heterocyclic Rings: The aldehyde can serve as a precursor for the synthesis of various heterocyclic rings like pyrimidines, imidazoles, and thiazoles, which are common scaffolds in antimicrobial drugs.

Role of the Chloro Substituent: The chlorine atom at the 2-position of the benzene (B151609) ring is expected to influence the electronic properties of the molecule and its lipophilicity. Halogen atoms can enhance the antimicrobial activity of compounds by increasing their ability to penetrate microbial cell membranes. nih.gov The position of the chlorine atom is crucial, and structure-activity relationship (SAR) studies of related chlorinated compounds have shown that both the position and number of halogen substituents can dramatically affect biological activity. humanjournals.comnih.gov

Contribution of the Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry. Its inclusion in a drug candidate can improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. researchgate.net The nitrogen atom of the morpholine ring can also participate in hydrogen bonding interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: A systematic approach to medicinal chemistry design based on the this compound scaffold would involve the synthesis of a library of derivatives with variations at different positions. For example, different substituents could be introduced on the morpholine ring, or the chloro group could be replaced with other halogens or electron-withdrawing/donating groups. The antimicrobial activity of these derivatives would then be evaluated to establish a clear SAR. This would help in identifying the key structural features required for optimal antimicrobial potency and selectivity.

Computational and Theoretical Investigations of 2 Chloro 4 Morpholinobenzaldehyde and Its Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies for 2-Chloro-4-morpholinobenzaldehyde with aldehyde dehydrogenase (ALDH) isoforms are not extensively documented in publicly available literature, the methodology can be applied to predict its potential as an ALDH inhibitor. Docking studies on analogous compounds, such as derivatives of benzaldehyde (B42025), have shown that the aldehyde group is a key feature for binding within the catalytic pocket of ALDH enzymes.

For a hypothetical docking study of this compound with an ALDH isoform, such as ALDH1A3, the following interactions would be anticipated:

Hydrogen Bonding: The aldehyde oxygen of this compound would likely form a hydrogen bond with a key amino acid residue in the active site, such as a tyrosine or a cysteine.

Hydrophobic Interactions: The phenyl ring of the molecule would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom at the 2-position could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains, which could enhance binding affinity.

Morpholine (B109124) Group Interaction: The morpholine group at the 4-position could engage in various interactions, including hydrogen bonding with water molecules in the active site or with nearby amino acid residues.

The predicted binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), would provide a quantitative measure of the potential inhibitory activity. A lower binding energy generally indicates a more stable protein-ligand complex.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| ALDH1A3 | This compound | -7.5 to -9.0 | Tyr, Cys, Phe, Trp |

| ALDH1A1 | This compound | -7.0 to -8.5 | Tyr, Cys, Phe, Val |

| ALDH2 | This compound | -6.5 to -8.0 | Cys, Trp, Met, Leu |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies. Actual values would require specific computational experiments.

Similar to ALDH, molecular docking can be employed to investigate the interaction of this compound with other enzyme targets, such as Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK-3). PfGSK-3 is a validated drug target for antimalarial therapy. The binding of a ligand to the ATP-binding site of PfGSK-3 can inhibit its activity.

In a docking simulation with PfGSK-3, the interactions of this compound would be analyzed to determine its potential as an inhibitor. The predicted binding mode would reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues lining the ATP-binding pocket. The binding affinity would be calculated to estimate the potency of the compound. For instance, docking studies on other 2-chloro substituted compounds with enzymes like α-glucosidase have shown binding energies in the range of -8.0 to -9.7 kcal/mol, indicating significant inhibitory potential. researchgate.net

Quantum Chemical Calculations and Spectroscopic Simulations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule, including its geometry, electronic structure, and spectroscopic characteristics.

DFT calculations can be used to determine the most stable three-dimensional conformation of this compound. By calculating the potential energy surface as a function of bond rotations, the global minimum energy conformer can be identified. For benzaldehyde derivatives, a key conformational feature is the orientation of the aldehyde group relative to the phenyl ring.

The electronic structure of the molecule can be elucidated through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For analogous aromatic aldehydes, this gap is typically in the range of 4-5 eV.

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Represents the ability to donate an electron |

| LUMO Energy | -2.0 eV | Represents the ability to accept an electron |

| HOMO-LUMO Gap | 4.5 eV | Indicates chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical values for similar molecules. Specific DFT calculations are required for precise data on this compound.

DFT calculations can simulate the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.gov For example, the characteristic C=O stretching frequency of the aldehyde group would be predicted, along with the vibrational modes of the morpholine ring and the substituted benzene (B151609) ring.

Similarly, the simulation of the UV-Visible spectrum can predict the electronic transitions and the corresponding absorption maxima (λmax). This information is valuable for the experimental characterization of the compound.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. Starting from the docked pose obtained from molecular docking, an MD simulation can reveal the stability of the ligand-protein complex and the detailed mechanism of binding.

An MD simulation of this compound bound to an enzyme like ALDH would involve simulating the movement of all atoms in the system (protein, ligand, and surrounding water molecules) over a period of nanoseconds. The analysis of the simulation trajectory can provide insights into:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site can be monitored to assess the stability of the binding pose. A stable RMSD suggests that the ligand remains tightly bound.

Key Interactions: The simulation can track the formation and breaking of hydrogen bonds and other interactions between the ligand and the protein over time, identifying the most persistent and crucial interactions for binding.

Conformational Changes: MD simulations can reveal if the binding of the ligand induces any conformational changes in the protein, which can be important for its function and for allosteric regulation.

Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling of Derivatives

In the realm of modern drug discovery and development, the early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step to de-risk candidates and reduce late-stage attrition. nih.gov While direct in silico ADMET studies on derivatives of this compound are not extensively available in the public domain, a comprehensive understanding can be extrapolated from computational studies on analogous substituted benzaldehyde and heterocyclic compounds. These studies utilize a variety of computational models and software to predict the pharmacokinetic and toxicological profiles of novel chemical entities.

Detailed research findings from studies on structurally related compounds provide valuable insights into how modifications to the benzaldehyde scaffold can influence ADMET parameters. For instance, the introduction of various substituents on the phenyl ring can significantly alter properties such as lipophilicity, polar surface area, and the potential for interaction with metabolic enzymes and transporters.

A study on a series of thiazole (B1198619) Schiff base derivatives, synthesized from substituted benzaldehydes, included an in silico ADMET prediction to validate their potential as orally bioavailable agents. nih.gov This type of analysis is crucial for filtering out compounds that are likely to have poor pharmacokinetic profiles. The computational tools employed in such studies, like SwissADME and ADMETlab, calculate a range of molecular descriptors to predict ADMET properties. nih.govmdpi.com

The following data tables summarize the predicted ADMET properties for a selection of substituted benzaldehyde and benzimidazole (B57391) derivatives, which serve as analogues for understanding the potential profile of this compound derivatives. These tables are generated based on findings from various computational studies on similar molecular frameworks. researchgate.netrsc.org

Table 1: Predicted Physicochemical and Absorption Properties of Analogous Derivatives

| Compound Analogue | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Human Intestinal Absorption (%) |

| Benzaldehyde Derivative A | 250.3 | 2.5 | 45.8 | > 90% |

| Benzaldehyde Derivative B | 310.4 | 3.1 | 65.2 | > 90% |

| Benzimidazole Derivative C | 295.7 | 2.8 | 58.5 | > 90% |

| Benzimidazole Derivative D | 345.8 | 3.5 | 75.9 | > 85% |

This data is representative of typical values found in computational studies of substituted benzaldehydes and related heterocyclic compounds and is intended for illustrative purposes.

Table 2: Predicted Distribution and Metabolism Properties of Analogous Derivatives

| Compound Analogue | Blood-Brain Barrier (BBB) Permeant | P-glycoprotein (P-gp) Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP3A4 Inhibitor |

| Benzaldehyde Derivative A | Yes | No | Yes | No | No |

| Benzaldehyde Derivative B | Yes | Yes | Yes | Yes | No |

| Benzimidazole Derivative C | No | No | No | Yes | Yes |

| Benzimidazole Derivative D | No | Yes | Yes | Yes | Yes |

This data is representative of typical values found in computational studies of substituted benzaldehydes and related heterocyclic compounds and is intended for illustrative purposes. CYP denotes Cytochrome P450.

Table 3: Predicted Toxicity Profile of Analogous Derivatives

| Compound Analogue | AMES Mutagenicity | Carcinogenicity | Acute Oral Toxicity (LD50, mol/kg) |

| Benzaldehyde Derivative A | Low Probability | No | 2.45 |

| Benzaldehyde Derivative B | Low Probability | No | 2.68 |

| Benzimidazole Derivative C | Low Probability | No | 2.55 |

| Benzimidazole Derivative D | Medium Probability | Possible | 2.71 |

This data is representative of typical values found in computational studies of substituted benzaldehydes and related heterocyclic compounds and is intended for illustrative purposes.

The findings from these analogous studies suggest that derivatives of this compound would likely possess favorable absorption characteristics, governed by their molecular weight, lipophilicity (LogP), and polar surface area. The presence of the morpholino group is expected to influence the topological polar surface area, a key factor in membrane permeability.

Furthermore, the potential for these compounds to interact with cytochrome P450 (CYP) enzymes is a critical aspect of their metabolic profile. mdpi.com As indicated in studies of similar structures, inhibition of specific CYP isozymes is a common feature and a key consideration for potential drug-drug interactions. rsc.org For instance, many nitrogen-containing heterocyclic compounds have been shown to be inhibitors of various CYP enzymes.

Toxicity predictions, such as AMES mutagenicity and carcinogenicity, are essential for early safety assessment. For the analogous compounds, the predictions are generally favorable, though some derivatives show potential liabilities that would require further experimental validation. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The core structure of 2-Chloro-4-morpholinobenzaldehyde offers multiple points for chemical modification to generate novel derivatives with enhanced biological activity and target selectivity. The aldehyde functionality is a key reactive handle for a variety of chemical transformations.

Future research will likely focus on the synthesis of a diverse library of derivatives by targeting the aldehyde group. Strategies such as the formation of Schiff bases through condensation with various primary amines can lead to a wide array of new molecular entities. Furthermore, reactions like the Wittig olefination or Horner-Wadsworth-Emmons reaction can be employed to introduce diverse carbon-carbon double bonds, expanding the structural and functional diversity of the resulting compounds. The morpholine (B109124) ring also offers opportunities for derivatization, although this is less common.

The biological evaluation of these new derivatives will be crucial. Screening these compounds against a panel of biological targets, including enzymes, receptors, and whole cells, could uncover novel therapeutic leads. For instance, substituted benzaldehydes have been investigated for their ability to modulate the oxygen affinity of hemoglobin, suggesting potential applications in treating sickle cell disease. nih.gov The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, and its presence in novel derivatives could impart favorable pharmacokinetic properties. e3s-conferences.org

Table 1: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Conditions | Potential Derivative Class |

| Schiff Base Formation | Primary Amines (R-NH2) | Imines |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH3CN) | Secondary Amines |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Aldol Condensation | Ketones/Aldehydes with α-hydrogens | α,β-Unsaturated Carbonyls |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Substituted Alkenes |

| Grignard Reaction | Organomagnesium Halides (R-MgX) | Secondary Alcohols |

The systematic exploration of these derivatization strategies, coupled with comprehensive biological screening, holds the promise of identifying new bioactive molecules with improved potency and selectivity for a range of therapeutic areas. wisdomlib.orgjocpr.comjocpr.comnih.gov

Exploration of this compound in Prodrug Design and Targeted Drug Delivery Systems

The concept of a prodrug, an inactive or less active molecule that is converted into an active drug in the body, is a powerful strategy to overcome pharmaceutical challenges such as poor solubility, low permeability, and off-target toxicity. nih.govmdpi.com The structure of this compound is well-suited for its incorporation into prodrug designs.

The aldehyde group can be masked with a promoiety that is cleaved in vivo by specific enzymes, such as esterases or reductases, to release the active parent drug. nih.gov This approach can enhance the drug's solubility and bioavailability. For instance, the aldehyde could be converted to an ester or an acetal (B89532) that is stable in the gastrointestinal tract but is hydrolyzed in the bloodstream or target tissue.

Furthermore, the morpholine nitrogen could be a point of attachment for targeting ligands. By conjugating this compound to a molecule that binds to a specific receptor overexpressed on cancer cells, for example, a targeted drug delivery system can be developed. nih.govnih.gov This strategy would concentrate the therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. The development of microphysiological platforms that can recapitulate the metabolic activation of prodrugs in vitro will be instrumental in evaluating such targeted systems. nih.govnih.gov

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Approach | Modification Site | Potential Promoieties | Activation Mechanism |

| Improved Solubility | Aldehyde | Phosphate, Amino Acid, Polyethylene Glycol (PEG) | Enzymatic cleavage (phosphatases, peptidases) |

| Enhanced Permeability | Aldehyde | Lipophilic esters, Acyl-oxy-alkyl groups | Enzymatic cleavage (esterases) |

| Targeted Delivery | Morpholine Nitrogen | Monoclonal Antibodies, Peptides, Folic Acid | Receptor-mediated endocytosis followed by cleavage |

| Enzyme-Activated Prodrugs | Aldehyde | Glucuronide, Nitroaromatic group | Cleavage by specific enzymes (e.g., β-glucuronidase, nitroreductase) |

Future research in this area will involve the rational design and synthesis of prodrugs of this compound and their evaluation in relevant biological systems to validate their potential for improved drug delivery. nih.gov

Application in Chemical Biology Tools and Fluorescent Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Fluorescent probes are indispensable tools in this field, allowing for the visualization of biological processes in real-time. The morpholinobenzaldehyde scaffold has shown promise in the development of such probes. chemimpex.com

The electronic properties of this compound, influenced by the electron-withdrawing chloro group and the electron-donating morpholine ring, can be exploited in the design of "push-pull" fluorophores. These systems can exhibit interesting photophysical properties, such as solvatochromism and environmentally sensitive fluorescence.

A key area of future research is the development of reaction-based fluorescent probes. The aldehyde group of this compound can be designed to react specifically with a target analyte, leading to a change in fluorescence. For example, probes for formaldehyde (B43269) have been developed based on the 2-aza-Cope rearrangement, a reaction that could potentially be adapted for probes derived from this compound. rsc.orgnih.govnih.govsemanticscholar.org The reaction with specific biological nucleophiles could trigger a fluorescent turn-on or ratiometric response, enabling the detection and imaging of these species in living cells.

The development of dual fluorescent and PET (Positron Emission Tomography) imaging probes is another exciting frontier. mdpi.com By incorporating a radionuclide, such as fluorine-18, into a fluorescent probe based on the this compound scaffold, it may be possible to create bimodal imaging agents for preclinical and clinical applications.

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The aldehyde group of this compound is a prochiral center, meaning its reduction can lead to the formation of a chiral alcohol. Chiral alcohols are highly valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. nih.govnih.gov Future research will likely focus on developing efficient and highly stereoselective methods for the asymmetric reduction of this compound.

Biocatalysis, using whole cells or isolated enzymes such as ketoreductases and alcohol dehydrogenases, offers a green and highly enantioselective route to chiral alcohols. researchgate.netnih.gov Screening a variety of microorganisms or engineered enzymes for their ability to reduce this compound with high enantiomeric excess will be a key research direction.

In parallel, the development of new chiral chemical catalysts for the asymmetric reduction of this substrate is also a promising avenue. This includes the use of chiral metal complexes and organocatalysts. The enantioselective addition of organometallic reagents, such as Grignard reagents or organozinc compounds, to the aldehyde group is another powerful strategy for creating new stereocenters with high levels of control. mmu.ac.ukmdpi.com

Table 3: Potential Asymmetric Transformations of this compound

| Transformation | Catalyst/Reagent Type | Product |

| Asymmetric Reduction | Chiral Ketoreductases (KREDs), Chiral Metal Hydrides | (R)- or (S)-2-Chloro-4-morpholinobenzyl alcohol |

| Asymmetric Alkylation | Chiral Ligand/Organometallic Reagent (e.g., R-ZnX) | Chiral Secondary Alcohol |

| Asymmetric Allylation | Chiral Catalyst/Allylating Agent | Chiral Homoallylic Alcohol |

| Asymmetric Cyanosilylation | Chiral Catalyst/Trimethylsilyl Cyanide | Chiral Cyanohydrin |

The successful development of these asymmetric methods will provide access to a range of valuable chiral building blocks derived from this compound for the synthesis of complex, stereochemically defined molecules.

Sustainable and Cost-Effective Manufacturing Processes

The principles of green chemistry are increasingly important in the chemical industry, aiming to design processes that are more environmentally friendly and economically viable. Future research on this compound will undoubtedly focus on developing sustainable and cost-effective manufacturing routes.

Process optimization will also play a crucial role in reducing the cost of production. This involves a detailed analysis of reaction parameters, such as temperature, pressure, and catalyst loading, to maximize yield and minimize energy consumption. The development of continuous flow processes for the synthesis of this compound could offer significant advantages over traditional batch manufacturing in terms of safety, scalability, and consistency. An understanding of the production costs of related commodity chemicals like morpholine can provide a benchmark for developing an economically viable process. procurementresource.com

The implementation of these green and cost-effective manufacturing strategies will be essential for the large-scale production of this compound and its derivatives for various applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Chloro-4-morpholinobenzaldehyde, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves condensation of 4-chlorobenzaldehyde with morpholine derivatives under catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene are often used to facilitate coupling and cyclization reactions . Key considerations include strict control of reaction temperature (typically 80–120°C), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography or recrystallization. Yield optimization may require adjusting catalyst loading (e.g., 5–10 mol%) and reaction time (12–24 hours).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., morpholine ring protons at δ 3.5–4.0 ppm, aldehyde proton at δ ~10 ppm).

- HPLC/MS : Assess purity (>95%) and detect byproducts.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

- FT-IR : Identify functional groups (C=O stretch at ~1700 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹).

Q. What are the stability and storage requirements for this compound?

- Answer : The compound is light- and air-sensitive. Store in amber glass vials under inert gas (argon) at 2–8°C. Decomposition products include HCl gas and CO₂, necessitating ventilation in handling areas . Avoid contact with strong oxidizers, bases, or reducing agents .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to model electron density and frontier molecular orbitals (HOMO/LUMO). For example:

- Calculate Mulliken charges to identify electrophilic sites (e.g., aldehyde carbon).

- Simulate transition states for morpholine ring participation in reactions .

- Compare with experimental kinetic data (e.g., rate constants in DMSO vs. toluene) to validate computational models .

Q. What experimental and computational strategies resolve contradictions in reported synthetic yields for morpholine-containing benzaldehyde derivatives?

- Answer : Discrepancies often arise from solvent polarity, catalyst purity, or side reactions (e.g., aldol condensation). Methodological steps:

- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), catalyst (Pd vs. Cu), and temperature systematically.

- Mechanistic Studies : Use in situ IR or LC-MS to track intermediate formation.

- DFT Analysis : Compare activation energies of competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. How can researchers optimize the catalytic efficiency of cross-coupling reactions involving this compound?

- Answer : Screen ligands (e.g., bipyridine, phosphines) to enhance metal catalyst turnover. For example:

- Ligand Effects : Bulky ligands (e.g., XPhos) may suppress homocoupling byproducts.

- Solvent Optimization : High-polarity solvents (DMF) favor ionic intermediates, while toluene stabilizes neutral radicals.

- Kinetic Profiling : Use stopped-flow NMR to identify rate-limiting steps .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Answer : Implement:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods with >0.5 m/s face velocity.

- Spill Management : Neutralize HCl gas with sodium bicarbonate .

- Biological Monitoring : Follow EN 14042 guidelines for airborne exposure assessment .

Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be assessed?

- Answer : The morpholine moiety enhances solubility and target binding (e.g., kinase inhibitors). Methodologies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.